molecular formula C20H22ClN3OS B2778161 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-98-9

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2778161
CAS No.: 391862-98-9
M. Wt: 387.93
InChI Key: MJPFBKOYPOOFJI-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that features a unique adamantyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The adamantyl group provides stability and enhances the compound’s ability to interact with specific receptors or enzymes. The thiadiazole ring can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of an adamantyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Biological Activity

The compound 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a member of the thiadiazole derivative family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H22ClN3O2S
Molecular Weight 405.92 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with thiadiazole intermediates. The process includes:

  • Formation of Thiosemicarbazide : Adamantane derivatives are treated with isothiocyanates.
  • Cyclization : The thiosemicarbazides undergo cyclization to yield the thiadiazole structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, a study evaluating various adamantane-thiadiazole derivatives found that specific compounds showed promising results against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Key Findings:

  • Compounds derived from the adamantane scaffold exhibited IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against MCF-7 cells, indicating potent cytotoxic effects .
  • The mechanism of action appears to involve apoptosis induction through modulation of BAX and Bcl-2 protein levels, leading to increased apoptotic activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells:

  • Binding Affinity : The rigid adamantane structure allows for effective binding to target proteins.
  • Apoptosis Induction : The compound promotes apoptosis by altering the expression levels of key regulatory proteins involved in cell survival and death .

In Vitro Studies

In vitro assays using the MTT method have been employed to assess the cytotoxicity of this compound against various cancer cell lines. The results indicate that:

  • Treatment with the compound leads to significant cell cycle arrest at the G2/M phase in HepG2 and MCF-7 cells.
  • An increase in the Bax/Bcl-2 ratio was observed, suggesting enhanced apoptotic signaling pathways .

Comparative Analysis

To understand the efficacy of this compound relative to other compounds in its class, a comparative analysis was conducted:

Compound IC50 (µg/mL) Cell Line
This compound0.28MCF-7
N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole0.35HepG2
N-(ethyl)-5-(adamantan-1-y)-thiadiazole0.45A549

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c21-16-3-1-15(2-4-16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPFBKOYPOOFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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